molecular formula C25H25N3O3S B3013261 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 899742-57-5

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B3013261
CAS No.: 899742-57-5
M. Wt: 447.55
InChI Key: DNDGBCIXFLVXNG-UHFFFAOYSA-N
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Description

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
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Biological Activity

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 342.45 g/mol. Its structure features a benzofuro-pyrimidine core, which is known for various biological activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, benzofuro[3,2-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have shown that thioacetamides possess antimicrobial properties. The presence of the thio group in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. Protein kinases are critical in signaling pathways that regulate cell growth and survival, making them prime targets for anticancer drugs.

The proposed mechanism involves the interaction of the compound with specific receptors or enzymes within the cell. For example:

  • Serotonin Receptor Modulation : Similar compounds have been noted for their ability to modulate serotonin receptors, which can influence mood and cognitive functions.
  • Kinase Inhibition : By inhibiting protein kinases such as PIM kinases, this compound may disrupt pathways that lead to tumor growth and resistance to apoptosis.

Case Studies

  • Study on Antitumor Effects : A recent study evaluated the efficacy of related benzofuro compounds in various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as anticancer agents.
  • Antimicrobial Testing : In vitro tests demonstrated that compounds with similar thio groups exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising, indicating potential clinical applications.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Protein Kinase InhibitionDisrupts signaling pathways linked to tumor growth

Properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-2-16-8-7-9-17(14-16)26-21(29)15-32-25-27-22-19-12-5-6-13-20(19)31-23(22)24(30)28(25)18-10-3-4-11-18/h5-9,12-14,18H,2-4,10-11,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDGBCIXFLVXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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